molecular formula C10H7ClO2 B12445920 1-(4-Chloro-2-benzofuranyl)ethanone

1-(4-Chloro-2-benzofuranyl)ethanone

Cat. No.: B12445920
M. Wt: 194.61 g/mol
InChI Key: FJOKCAZMSFWPJY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-benzofuranyl)ethanone is a high-purity chemical reagent built around the benzofuran scaffold, a structure of significant interest in medicinal and synthetic chemistry. This compound features a chloro substituent and an ethanone (acetyl) group, modifications that are commonly explored to fine-tune the molecular properties and biological activity of core structures. Researchers value such specialized derivatives for developing structure-activity relationships (SAR) in drug discovery programs. The benzofuran core is a privileged structure in pharmaceutical research, known for its presence in compounds with a range of biological activities. Similarly, substituted ethanones are frequently investigated as key intermediates or active compounds themselves. As a building block, this compound can be used in various cross-coupling reactions, such as Suzuki-Miyaura reactions, for which benzofuran boronic acids are often employed . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. All researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

1-(4-chloro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7ClO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3

InChI Key

FJOKCAZMSFWPJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The condensation begins with the deprotonation of 4-chlorosalicylaldehyde by K₂CO₃, forming a phenoxide ion. This intermediate undergoes nucleophilic attack on chloroacetone, followed by dehydration to yield the benzofuran core. The chloro substituent at the 4-position remains intact throughout the process. Key parameters include:

Parameter Value/Detail
Solvent Dry acetone
Base K₂CO₃ (1.2–1.5 equiv)
Temperature Reflux (56–60°C)
Reaction Time 6–8 hours
Yield 68–72%

The product is isolated via vacuum distillation or recrystallization from ethanol. Structural confirmation is achieved through NMR (¹H/¹³C) and mass spectrometry, with the molecular formula C₁₀H₇ClO₂ verified.

Cyclization and Acylation Approaches

Alternative routes leverage cyclization of pre-functionalized precursors to construct the benzofuran ring. A patent describing the synthesis of related benzofuran intermediates (e.g., N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide) highlights methodologies adaptable to this compound.

Key Steps in Cyclization-Based Synthesis

  • Precursor Preparation :

    • 4-Chloro-2-hydroxyacetophenone is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an ester intermediate.
    • Intramolecular cyclization is induced via acid catalysis (e.g., H₂SO₄) or thermal activation.
  • Optimization Insights :

    • Microwave-assisted synthesis (MWI) reduces reaction times from hours to minutes while maintaining yields >75%.
    • Solvent choice (e.g., dichloroethane vs. toluene) impacts cyclization efficiency due to polarity effects.
Cyclization Method Conditions Yield
Acid-Catalyzed H₂SO₄, 80°C, 3h 70%
Microwave-Assisted 150W, 100°C, 15min 78%
Thermal (Reflux) Toluene, 110°C, 4h 65%

Industrial-Scale Production Considerations

Scalable synthesis requires addressing challenges such as reagent cost, waste management, and reaction reproducibility. Patents emphasize:

  • Chlorine Recycling : Electrolysis of waste alkali metal chlorides to regenerate HClO for chlorination steps.
  • One-Pot Syntheses : Combining multiple steps (e.g., acylation, cyclization) without intermediate isolation to reduce processing time.

Comparative Analysis of Methods

Method Advantages Limitations
Claisen-Schmidt High yield, simplicity Requires dry solvents
Cyclization/Acylation Scalable, adaptable to derivatives Multi-step purification
Palladium Catalysis Enables functionalization High catalyst cost

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed:

  • Oxidation of 1-(4-chloro-1-benzofuran-2-yl)ethanone can yield carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution reactions can result in various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1-benzofuran-2-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethanone Derivatives

The following table summarizes key structural analogs of 1-(4-Chloro-2-benzofuranyl)ethanone, highlighting substituent variations and their impacts:

Compound Name Molecular Formula Substituents/Features Melting Point (°C) Key Properties/Activities Reference
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ Cl (2), OH (4), OCH₃ (3) Not reported Intermediate in organic synthesis
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ Cl (5), OH (2), CH₂OH (3) 97–98 Synthetic versatility
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone C₂₃H₁₅ClFNOS Cl (4), F (3), sulfanyl-isoquinoline Not reported Potential pharmacological applications
1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl]ethanone C₁₄H₁₄O Benzofuran core, dihydro group, methylethenyl Not reported Bioactivity (antioxidant, antifungal)
2-Chloro-1-(4-chlorophenyl)ethanone C₈H₆Cl₂O Cl (aromatic and ketone-adjacent) Not reported Precursor for heterocyclic synthesis

Key Differences and Implications

Core Structure: The benzofuran core in this compound introduces a heterocyclic oxygen atom, enhancing aromaticity and electronic delocalization compared to simple phenyl-based ethanones (e.g., 2-Chloro-1-(4-chlorophenyl)ethanone) . This may increase thermal stability and alter solubility in polar solvents.

This contrasts with hydroxyl or methoxy substituents in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone, which introduce hydrogen-bonding capacity .

Synthetic Pathways: Benzofuran-containing ethanones may require specialized synthesis routes, such as cyclization of pre-functionalized precursors or Friedel-Crafts acylation on benzofuran derivatives. In contrast, phenyl-based analogs are often synthesized via direct halogenation or substitution on acetophenone derivatives .

Biological Activity: Benzofuran derivatives like 1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl]ethanone exhibit antioxidant and antifungal activities , suggesting that the target compound may share similar bioactivity. Chlorinated phenyl ethanones, such as those in and , are frequently explored for antimicrobial and anticancer properties.

Physical and Chemical Properties

  • Melting Points: Benzofuran derivatives generally exhibit higher melting points than phenyl analogs due to increased molecular rigidity (e.g., 97–98°C for [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone vs. lower values for non-rigid structures) .
  • Solubility : The chloro substituent may reduce solubility in aqueous media compared to hydroxylated analogs but enhance lipid solubility, improving membrane permeability in biological systems.

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